molecular formula C11H24O2Si2 B13779848 1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene CAS No. 87121-05-9

1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene

Cat. No.: B13779848
CAS No.: 87121-05-9
M. Wt: 244.48 g/mol
InChI Key: VVKHOYGVGWLNNB-UHFFFAOYSA-N
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Description

1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene is an organosilicon compound with the molecular formula C10H22O2Si2. It is a derivative of butadiene, where the hydrogen atoms at the 1 and 1’ positions are replaced by trimethylsilyloxy groups. This compound is known for its unique reactivity and is used in various organic synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene can be synthesized through several methods. One common method involves the reaction of 3-methyl-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alkanes or other reduced derivatives.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes, alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyloxy groups stabilize the intermediate species formed during reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(trimethylsilyloxy)ethane
  • 1,1-Bis(trimethylsilyloxy)propane
  • 1,1-Bis(trimethylsilyloxy)butane

Uniqueness

1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene is unique due to its specific structure, which imparts distinct reactivity compared to other similar compounds. The presence of the 3-methyl group and the conjugated diene system allows for unique reaction pathways and applications in organic synthesis.

Properties

CAS No.

87121-05-9

Molecular Formula

C11H24O2Si2

Molecular Weight

244.48 g/mol

IUPAC Name

trimethyl-(3-methyl-1-trimethylsilyloxybuta-1,3-dienoxy)silane

InChI

InChI=1S/C11H24O2Si2/c1-10(2)9-11(12-14(3,4)5)13-15(6,7)8/h9H,1H2,2-8H3

InChI Key

VVKHOYGVGWLNNB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=C(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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